molecular formula C9H12O B14485057 1,3-Dimethylcyclohexa-2,5-diene-1-carbaldehyde CAS No. 64081-50-1

1,3-Dimethylcyclohexa-2,5-diene-1-carbaldehyde

Cat. No.: B14485057
CAS No.: 64081-50-1
M. Wt: 136.19 g/mol
InChI Key: SAWMXPVWUGBTJM-UHFFFAOYSA-N
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Description

1,3-Dimethylcyclohexa-2,5-diene-1-carbaldehyde is an organic compound with the molecular formula C9H12O It is a derivative of cyclohexadiene, featuring two methyl groups and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylcyclohexa-2,5-diene-1-carbaldehyde can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene derivative. Subsequent functionalization steps, such as oxidation and methylation, yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by purification processes. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylcyclohexa-2,5-diene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1,3-Dimethylcyclohexa-2,5-diene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dimethylcyclohexa-2,5-diene-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the diene structure allows for participation in cycloaddition reactions. These interactions can modulate biological pathways and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylcyclohexa-1,3-diene: Similar structure but lacks the aldehyde group.

    2,3-Dimethylcyclohexa-2,5-diene-1,4-dione: Contains two carbonyl groups instead of an aldehyde.

    3-Ethenyl-1,2-dimethyl-1,4-cyclohexadiene: Features an ethenyl group instead of an aldehyde.

Properties

CAS No.

64081-50-1

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

1,3-dimethylcyclohexa-2,5-diene-1-carbaldehyde

InChI

InChI=1S/C9H12O/c1-8-4-3-5-9(2,6-8)7-10/h3,5-7H,4H2,1-2H3

InChI Key

SAWMXPVWUGBTJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C=CC1)(C)C=O

Origin of Product

United States

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